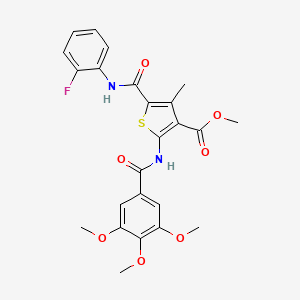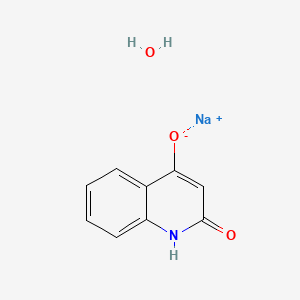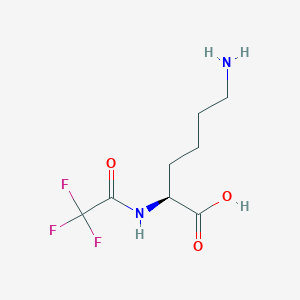
Yttrium(III)bis(trifluoromethanesulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is a coordination compound of yttrium. This compound is notable for its unique structure, where yttrium is coordinated with three trifluoromethanesulfonamide ligands. These ligands are known for their strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- typically involves the reaction of yttrium salts with trifluoromethanesulfonamide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The ligands are often introduced in their anionic form to facilitate coordination with the yttrium center.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo substitution reactions where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The yttrium center can participate in redox reactions, although these are less common due to the stability of the yttrium(III) oxidation state.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically require the presence of a nucleophile that can displace the trifluoromethanesulfonamide ligands. Common reagents include halides, phosphines, and other strong nucleophiles.
Oxidation-Reduction Reactions: Redox reactions may involve reagents such as hydrogen peroxide or other oxidizing agents.
Major Products:
Substitution Reactions: The major products are new coordination compounds where the trifluoromethanesulfonamide ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but may include yttrium compounds in different oxidation states.
科学的研究の応用
This compound has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its strong electron-withdrawing ligands, which can enhance the reactivity of the catalytic center.
Biology: The compound’s unique properties make it a candidate for studying metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination environment.
Industry: It is used in the development of advanced materials, including high-performance polymers and ionic liquids.
作用機序
The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.
類似化合物との比較
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic reactions.
N-Phenyl-bis(trifluoromethanesulfonimide): Used as a triflating reagent and in the synthesis of various organic compounds.
Uniqueness: Yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- is unique due to its coordination with yttrium and the specific arrangement of its ligands. This gives it distinct properties that are not observed in similar compounds, such as enhanced stability and reactivity in certain catalytic processes.
特性
分子式 |
C6F18N3O12S6Y |
|---|---|
分子量 |
929.4 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;yttrium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChIキー |
ALUAPCNURPWGTQ-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-[3-(1H-pyrazol-5-yl)phenyl]sulfonylpiperazine](/img/structure/B12063120.png)





![[(2S,5R)-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12063164.png)






